![molecular formula C5H12ClN3 B13585979 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a compound that belongs to the diazirine family. Diazirines are small, photo-reactive molecules that are widely used in biochemical research for their ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes them valuable tools in the study of molecular interactions and protein labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in protein labeling and identification of protein-protein interactions.
Medicine: Utilized in drug discovery and development to identify potential drug targets.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
相似化合物的比较
Similar Compounds
- 3-(3-methyldiazirin-3-yl)propan-1-ol
- 3-(3-methyldiazirin-3-yl)propanoic acid
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
Uniqueness
1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is unique due to its specific structure, which combines the diazirine ring with a methanamine group. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine. Its ability to form stable covalent bonds with a wide range of molecules upon UV activation makes it a valuable tool for studying molecular interactions and developing new materials.
属性
分子式 |
C5H12ClN3 |
|---|---|
分子量 |
149.62 g/mol |
IUPAC 名称 |
(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H |
InChI 键 |
WOQDPPIPVYYNRJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(N=N1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



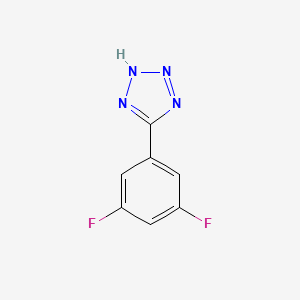


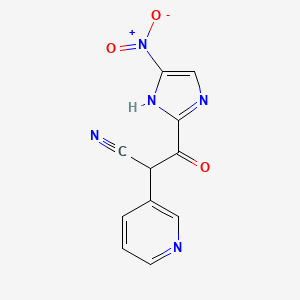


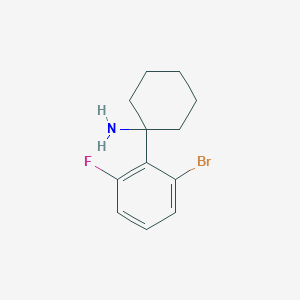
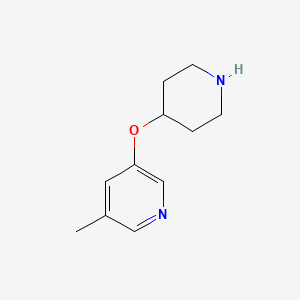


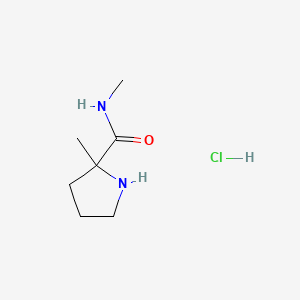
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)
